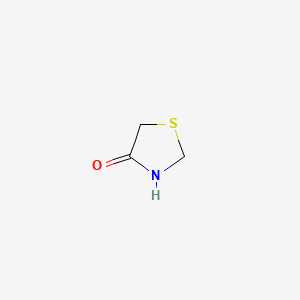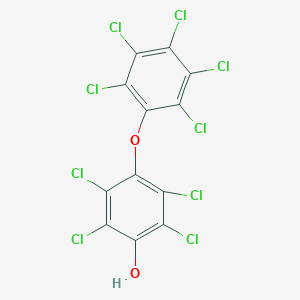
2-ヒドロキシ-3-ニトロピリジン
概要
説明
2-Hydroxy-3-nitropyridine is an organic compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is known for its yellow crystalline appearance and has a molecular weight of 140.0969 .
科学的研究の応用
2-Hydroxy-3-nitropyridine has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Mode of Action
For instance, 2-Hydroxy-3-nitropyridine reacts with phosphorus pentachloride and phosphoryl chloride to yield 2-chloro-3-nitropyridine .
Result of Action
It’s known that nitropyridines can have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-3-nitropyridine can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . These precautions suggest that the compound’s action can be influenced by factors such as ventilation, contact with skin or eyes, and the presence of dust or aerosols.
生化学分析
Biochemical Properties
2-Hydroxy-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . These interactions are crucial for understanding its potential therapeutic applications.
Cellular Effects
2-Hydroxy-3-nitropyridine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit cell proliferation, which is essential for developing anti-cancer therapies .
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-3-nitropyridine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift, which is a unique reaction mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-3-nitropyridine change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-3-nitropyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects is crucial for determining safe and effective dosage levels .
Metabolic Pathways
2-Hydroxy-3-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 2-Hydroxy-3-nitropyridine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of 2-Hydroxy-3-nitropyridine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization is essential for elucidating its mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-nitropyridine typically involves the nitration of 2-hydroxypyridine. One common method includes dissolving 2-hydroxypyridine in pyridine and then adding nitric acid dropwise while maintaining the reaction mixture in an ice bath. The reaction is allowed to proceed at room temperature for 20-40 minutes with continuous stirring. The mixture is then concentrated, neutralized with an alkaline solution, and subjected to post-treatment to obtain the final product .
Industrial Production Methods: Industrial production of 2-Hydroxy-3-nitropyridine follows similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, with minimal waste production. This method is environmentally friendly and suitable for large-scale applications .
化学反応の分析
Types of Reactions: 2-Hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Pd/C and hydrazine hydrate are commonly used for reducing the nitro group.
Substitution: Phosphorus pentachloride and phosphoryl chloride are used for substitution reactions involving the hydroxyl group.
Major Products:
Reduction: 2-Amino-3-hydroxypyridine.
Substitution: 2-Chloro-3-nitropyridine.
類似化合物との比較
- 3-Nitro-2-pyridinol
- 3-Nitro-2-pyridone
- 2-Pyridinol, 3-nitro
- 2(1H)-Pyridone, 3-nitro
Comparison: 2-Hydroxy-3-nitropyridine is unique due to the specific positioning of the hydroxyl and nitro groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the hydroxyl group at the second position enhances its ability to participate in hydrogen bonding, which can influence its solubility and reactivity .
特性
IUPAC Name |
3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-4(7(9)10)2-1-3-6-5/h1-3H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAFCICMVMFLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212704 | |
| Record name | 2-Hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-56-5 | |
| Record name | 3-Nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6332-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-nitropyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-hydroxy-3-nitropyridine?
A1: 2-Hydroxy-3-nitropyridine (C5H4N2O3) is an organic compound with a molecular weight of 138.09 g/mol []. It exists in a tautomeric equilibrium with its keto form, 3-nitro-2(1H)-pyridone.
Q2: How can the enzymatic hydrolysis of glycosides be monitored using 2-hydroxy-3-nitropyridine?
A2: 2-Hydroxy-3-nitropyridine serves as a valuable component in a continuous spectrophotometric assay for glycosidases []. When 3-nitro-2-pyridyl glycosides, synthesized as substrates for the assay, undergo enzymatic hydrolysis, they release 2-hydroxy-3-nitropyridine. This released compound rapidly tautomerizes to 3-nitro-2(1H)-pyridone, even in acidic conditions (pH 3-6). This tautomerization causes a significant shift in absorption by approximately 60 nm, allowing for direct monitoring of the reaction.
Q3: What unique photochemical behavior does 2-hydroxy-3-nitropyridine exhibit at low temperatures?
A3: Matrix-isolation infrared spectroscopy studies have revealed interesting photo-induced isomerization in 2-hydroxy-3-nitropyridine []. Upon UV and visible light exposure, the molecule, initially present in its anti-enol form, undergoes conversion to a keto form. This process involves a transient syn-enol intermediate. Remarkably, the reverse isomerization from syn-enol to anti-enol occurs via hydrogen-atom tunneling. Furthermore, UV irradiation at a specific wavelength (365 ± 10 nm) leads to the formation of an aci-nitro form, with a cis-cis conformation around the aci-nitro group.
Q4: How is 2-hydroxy-3-nitropyridine used in organic synthesis?
A4: 2-Hydroxy-3-nitropyridine participates in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates to form stable phosphorus ylides []. The resulting ylides exhibit interesting isomerism due to restricted rotation around the carbon-carbon double bond within the ylide moiety. The major and minor isomers, either Z or E, are determined by the stability dictated by conjugation with the neighboring carbonyl group.
Q5: How can 2-hydroxy-3-nitropyridine be used as an analytical reagent?
A5: 2-Hydroxy-3-nitropyridine and its derivatives, due to their electrochemical activity, can be effectively analyzed using polarography []. This property enables the development of a microdetector, incorporating a polarographic cell, for liquid chromatography applications. This technique allows for the separation and quantification of a mixture of nitropyridine derivatives, including 2-hydroxy-3-nitropyridine, using either reversed-phase partition or ion-exchange columns.
Q6: What is known about the synthesis and properties of dinitro derivatives of 2-hydroxy-3-nitropyridine?
A6: The synthesis of 3,5-dinitro-2-pyridone, a dinitro derivative of 2-hydroxy-3-nitropyridine, involves the nitration of 2-hydroxy-3-nitropyridine using fuming nitric acid and oleum []. This compound is of significant interest due to its potential applications in various fields. Crystal structure analysis reveals that 3,5-dinitro-2-pyridone adopts a planar structure for its nitropyridone moiety. The compound is a valuable intermediate in the production of dyes, pharmaceuticals, and agrochemicals []. Additionally, its metal complexes have shown promise as energetic catalysts in solid propellants due to their favorable explosive properties [].
Q7: What are the challenges in the chemical modification of substituted nitropyridines?
A7: Attempts to modify substituted nitropyridines, specifically through malonation reactions, have presented challenges []. While successful with 2-chloro-5-nitropyridine, similar reactions with 4-methoxy-3-nitropyridine and 2-chloro-3-nitropyridine resulted in decomposition products rather than the desired malonated products. This highlights the influence of substituent groups on the reactivity and stability of nitropyridines.
Q8: How do computational chemistry methods contribute to understanding 2-hydroxy-3-nitropyridine?
A8: Computational methods, particularly ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations, have been instrumental in elucidating the molecular properties of 2-hydroxy-3-nitropyridine []. These calculations provide insights into the energies, optimal geometries, and vibrational frequencies of different conformations. The calculated HOMO-LUMO energy gap provides information about the charge transfer characteristics within the molecule. Additionally, these methods allow for the prediction of Raman intensities, which are crucial for understanding the vibrational behavior of the molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)
![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)
![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)








